molecular formula C10H9NO3 B2466863 2-Methyl-3-(3-nitrophenyl)prop-2-enal CAS No. 37524-17-7

2-Methyl-3-(3-nitrophenyl)prop-2-enal

Cat. No. B2466863
CAS RN: 37524-17-7
M. Wt: 191.186
InChI Key: PDCBGZBUKZHURR-UHFFFAOYSA-N
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Description

“2-Methyl-3-(3-nitrophenyl)prop-2-enal” is a chemical compound with the molecular formula C10H9NO3 . It is used for scientific research .


Synthesis Analysis

The most common method for synthesizing “2-Methyl-3-(3-nitrophenyl)prop-2-enal” is the Knoevenagel condensation between 3-nitrobenzaldehyde and acetone or 2-butanone in the presence of a base such as piperidine, morpholine, or pyridine.


Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(3-nitrophenyl)prop-2-enal” contains a total of 23 bonds, including 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 nitro group .


Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-3-(3-nitrophenyl)prop-2-enal” is 191.18 . Other physical and chemical properties such as boiling point and storage conditions are not well-documented in the available literature.

Scientific Research Applications

Synthesis of Tryptophan Precursors and Indole Derivatives

2-Methyl-3-(3-nitrophenyl)prop-2-enal, through its derivative 2-(2-nitrophenyl)propenal, is used in the synthesis of tryptophan precursors and various indole derivatives. This process involves the transformation of 2-(2-nitrophenyl)-1,3-propanediol into 2-(2-nitrophenyl)propenal, which is then utilized to create potent tryptophan precursors, contributing to advancements in amino acid synthesis and organic chemistry (Tanaka, Yasuo, & Torii, 1989).

Development of Pyridine and Piperidine Derivatives

The compound plays a role in the creation of pyridine and piperidine derivatives. Specifically, its reaction with methyl 3-oxobutanoate results in various methyl-substituted dihydropyridine and tetrahydropyridine carboxylates, contributing to the exploration of new chemical structures and potential applications in medicinal chemistry and material sciences (O'callaghan et al., 1999).

Exploration in Nonlinear Optical Studies

Studies have demonstrated the use of derivatives of 2-Methyl-3-(3-nitrophenyl)prop-2-enal in nonlinear optical studies. These derivatives are being explored for their potential in optical device applications, such as optical limiters and optical switches, indicating the compound's significance in advancing optical materials research (Prabhu et al., 2017).

Antimicrobial Studies

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This exploration is crucial for the development of new antimicrobial agents and contributes to the field of pharmaceutical sciences (Desai & Dodiya, 2016).

Studies in Solvent Polarity Effects

Research involving 2-Methyl-3-(3-nitrophenyl)prop-2-enal derivatives has also delved into the effects of solvent polarity on their photophysical properties. This is key to understanding solvent effects on molecular behavior, which has implications in fields like physical chemistry and material science (Kumari et al., 2017).

properties

IUPAC Name

(E)-2-methyl-3-(3-nitrophenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-7H,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBGZBUKZHURR-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(3-nitrophenyl)prop-2-enal

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